molecular formula C19H13FN4O4S B11610532 (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11610532
M. Wt: 412.4 g/mol
InChI Key: IMCBENDPGXDZAF-PEZBUJJGSA-N
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Description

3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorophenyl group, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including the formation of the thiazolidine ring and the introduction of the fluorophenyl and indole groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the thiazolidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and fluorophenyl-containing molecules. Compared to these compounds, 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and its potential biological activity. Some similar compounds include:

Properties

Molecular Formula

C19H13FN4O4S

Molecular Weight

412.4 g/mol

IUPAC Name

(5Z)-5-(1,7-dimethyl-5-nitro-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13FN4O4S/c1-9-7-12(24(27)28)8-13-14(18(26)23(2)15(9)13)16-17(25)22-19(29-16)21-11-5-3-10(20)4-6-11/h3-8H,1-2H3,(H,21,22,25)/b16-14-

InChI Key

IMCBENDPGXDZAF-PEZBUJJGSA-N

Isomeric SMILES

CC1=CC(=CC\2=C1N(C(=O)/C2=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C)[N+](=O)[O-]

Origin of Product

United States

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